2-(Trifluoromethyl)isophthalonitrile
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Overview
Description
2-(Trifluoromethyl)isophthalonitrile is an organic compound with the molecular formula C9H3F3N2 It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the isophthalonitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)isophthalonitrile typically involves the introduction of a trifluoromethyl group to an isophthalonitrile precursor. One common method is the trifluoromethylation of isophthalonitrile using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H) under appropriate reaction conditions. The reaction is often catalyzed by transition metals like copper or palladium to enhance the efficiency and selectivity of the trifluoromethylation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly and cost-effective trifluoromethylating agents, such as trifluoromethyl sulfonic acid, is preferred to minimize the environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)isophthalonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-(Trifluoromethyl)isophthalonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceuticals with enhanced stability and bioavailability due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)isophthalonitrile and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and stability. This can lead to improved pharmacokinetic properties and therapeutic efficacy in medicinal applications .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)benzonitrile
- 2-(Trifluoromethyl)terephthalonitrile
- 2-(Trifluoromethyl)phthalonitrile
Comparison: 2-(Trifluoromethyl)isophthalonitrile is unique due to its specific isophthalonitrile structure, which provides distinct chemical and physical properties compared to other trifluoromethylated benzonitriles.
Properties
IUPAC Name |
2-(trifluoromethyl)benzene-1,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2/c10-9(11,12)8-6(4-13)2-1-3-7(8)5-14/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUDWKRAXGZLPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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